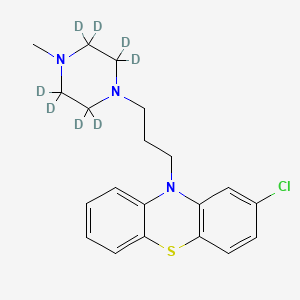

Prochlorperazine D8

Overview

Description

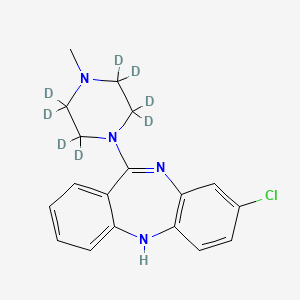

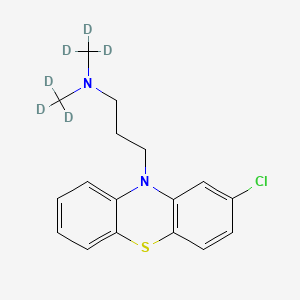

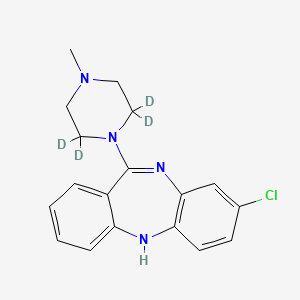

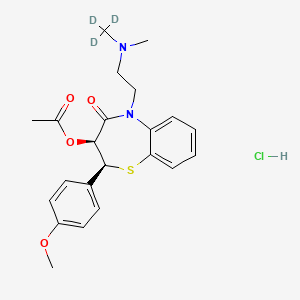

Prochlorperazine D8 is a deuterated form of Prochlorperazine, an antipsychotic phenothiazine derivative. It is primarily used in scientific research as an internal standard for the quantification of Prochlorperazine in various analytical methods . The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference .

Mechanism of Action

Target of Action

Prochlorperazine D8, also known as Compazine, is a piperazine phenothiazine and a first-generation antipsychotic drug . Its primary targets are D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . It also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

This compound works primarily by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . This blocking action on the D2 dopamine receptors is believed to be the primary mechanism of its anti-dopaminergic effects .

Biochemical Pathways

This compound affects multiple signaling pathways. In the context of bladder cancer, it has been shown to regulate cell proliferation and the SRC-MEK-ERK pathway . This pathway is involved in cell division, differentiation, and survival.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract and parenteral sites . The mean apparent volume of distribution following intravenous administration is approximately 1401 L to 1548 L . It is primarily metabolized in the liver . The elimination half-life of this compound is between 6 to 10 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in several bladder cancer cell lines . It also exhibits anti-cancer activity in several studies . In the context of its use as an antipsychotic, it promotes postsynaptic inhibition of dopaminergic neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its thermal stability has been studied, showing a multistage decomposition route during heating . .

Biochemical Analysis

Biochemical Properties

Prochlorperazine D8, like its parent compound Prochlorperazine, interacts with various enzymes and proteins. It primarily works by blocking D2 dopamine receptors in the brain . It also binds to rat recombinant D3 receptors expressed in CHO cells and to the serotonin (5-HT) receptor subtype 5-HT3 . These interactions play a crucial role in its therapeutic effects.

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It depresses the chemoreceptor trigger zone and blocks D2 dopamine receptors in the brain . This can lead to a variety of cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its anti-dopaminergic effects. It blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This D2 blockade results in antipsychotic, antiemetic, and other effects .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Prochlorperazine. Prochlorperazine is metabolized mainly in the liver, involving CYP2D6 and/or CYP3A4

Transport and Distribution

It is known that its parent compound, Prochlorperazine, is widely distributed in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prochlorperazine D8 involves the incorporation of deuterium atoms into the Prochlorperazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated piperazine in the reaction with 2-chloro-10-(3-chloropropyl)phenothiazine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to incorporate deuterium atoms effectively while maintaining the structural integrity of the Prochlorperazine molecule .

Chemical Reactions Analysis

Types of Reactions: Prochlorperazine D8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenothiazine compounds .

Scientific Research Applications

Prochlorperazine D8 is widely used in scientific research for various applications:

Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Prochlorperazine, ensuring accurate and precise measurements.

Pharmacokinetics: Used in studies to understand the metabolism and pharmacokinetics of Prochlorperazine by tracking the deuterated form.

Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the behavior of Prochlorperazine and its derivatives.

Comparison with Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.

Fluphenazine: A phenothiazine antipsychotic with a longer duration of action compared to Prochlorperazine.

Uniqueness of Prochlorperazine D8: The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for distinct mass spectrometric identification and quantification, providing more accurate and reliable data compared to non-deuterated compounds .

Properties

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Erythromycin-[13C,d3]](/img/structure/B602456.png)